Cas no 1806300-91-3 (4-Ethylbenzo[d]oxazole-2-carbaldehyde)

4-Ethylbenzo[d]oxazole-2-carbaldehyde is a versatile heterocyclic compound featuring an oxazole ring fused to a benzene core, substituted with an ethyl group at the 4-position and a formyl group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde group enables condensation and nucleophilic addition reactions, while the ethyl substituent influences electronic and steric properties. Its stability and well-defined reactivity profile make it a useful intermediate for constructing complex molecular architectures. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic applications.
4-Ethylbenzo[d]oxazole-2-carbaldehyde structure
1806300-91-3 structure
商品名:4-Ethylbenzo[d]oxazole-2-carbaldehyde
CAS番号:1806300-91-3
MF:C10H9NO2
メガワット:175.183962583542
CID:4817070

4-Ethylbenzo[d]oxazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-ethylbenzo[d]oxazole-2-carbaldehyde
    • 4-Ethylbenzo[d]oxazole-2-carboxaldehyde
    • 4-Ethylbenzo[d]oxazole-2-carbaldehyde
    • インチ: 1S/C10H9NO2/c1-2-7-4-3-5-8-10(7)11-9(6-12)13-8/h3-6H,2H2,1H3
    • InChIKey: OEBHWWQAMBKMFF-UHFFFAOYSA-N
    • ほほえんだ: O1C(C=O)=NC2=C1C=CC=C2CC

計算された属性

  • せいみつぶんしりょう: 175.063
  • どういたいしつりょう: 175.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.1

4-Ethylbenzo[d]oxazole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081004932-500mg
4-Ethylbenzo[d]oxazole-2-carboxaldehyde
1806300-91-3 98%
500mg
$1,125.51 2022-03-31
Alichem
A081004932-1g
4-Ethylbenzo[d]oxazole-2-carboxaldehyde
1806300-91-3 98%
1g
$1,862.15 2022-03-31
Alichem
A081004932-250mg
4-Ethylbenzo[d]oxazole-2-carboxaldehyde
1806300-91-3 98%
250mg
$729.39 2022-03-31

4-Ethylbenzo[d]oxazole-2-carbaldehyde 関連文献

4-Ethylbenzo[d]oxazole-2-carbaldehydeに関する追加情報

Introduction to 4-Ethylbenzo[d]oxazole-2-carbaldehyde (CAS No. 1806300-91-3)

4-Ethylbenzo[d]oxazole-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1806300-91-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxole class, characterized by a benzene ring fused with an oxygen-containing heterocycle. The presence of an aldehyde functional group at the 2-position and an ethyl substituent at the 4-position of the benzodioxole core imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural motif of 4-Ethylbenzo[d]oxazole-2-carbaldehyde is particularly intriguing due to its potential biological activities. The benzodioxole scaffold is known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The aldehyde group serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities. This flexibility has made 4-Ethylbenzo[d]oxazole-2-carbaldehyde a promising candidate for exploring novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various disease pathways. 4-Ethylbenzo[d]oxazole-2-carbaldehyde has been investigated for its potential role in modulating enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. Preliminary studies have suggested that this compound may interact with biological targets such as kinases and transcription factors, thereby influencing cellular signaling pathways.

One of the most compelling aspects of 4-Ethylbenzo[d]oxazole-2-carbaldehyde is its utility as a building block in synthetic chemistry. The aldehyde functionality allows for condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases and hydrazones. These derivatives have been explored for their antimicrobial and anti-inflammatory properties. Additionally, the ethyl substituent at the 4-position can be further modified through oxidation or reduction reactions, leading to new compounds with distinct pharmacological profiles.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. 4-Ethylbenzo[d]oxazole-2-carbaldehyde exemplifies how structural diversity can be leveraged to develop novel therapeutics. Its molecular framework provides a balance between lipophilicity and polarizability, which are critical factors for drug absorption, distribution, metabolism, and excretion (ADME). This balance enhances the compound's potential as a lead molecule for further optimization.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 4-Ethylbenzo[d]oxazole-2-carbaldehyde for biological activity. Molecular docking studies have been performed to predict interactions between this compound and target proteins. These studies have revealed potential binding modes that could explain its observed biological effects. For instance, docking simulations have suggested that 4-Ethylbenzo[d]oxazole-2-carbaldehyde may bind to kinases involved in cancer cell proliferation, highlighting its potential as an anticancer agent.

The synthesis of 4-Ethylbenzo[d]oxazole-2-carbaldehyde involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. One common approach involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde under basic conditions to form an intermediate oxazolidinone derivative. Subsequent cyclization under acidic conditions yields the benzodioxole core. The introduction of the aldehyde group can be achieved through oxidation of a methyl or methylene substituent using oxidizing agents such as selenium dioxide or manganese dioxide.

The chemical properties of 4-Ethylbenzo[d]oxazole-2-carbaldehyde make it amenable to various spectroscopic techniques for characterization. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and carbon NMR (¹³C NMR), provides detailed information about the connectivity and environment of atoms in the molecule. Infrared (IR) spectroscopy confirms the presence of functional groups such as aldehydes and aromatic rings. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the compound.

In conclusion, 4-Ethylbenzo[d]oxazole-2-carbaldehyde (CAS No. 1806300-91-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features makes it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to explore its biological activities and synthetic applications, reinforcing its importance in medicinal chemistry.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.